[Ala11,D-Leu15]-Orexin B
CAS No.:
Cat. No.: VC0013202
Molecular Formula: C120H206N44O35S
Molecular Weight: 2857.3 g/mol
* For research use only. Not for human or veterinary use.
![[Ala11,D-Leu15]-Orexin B -](/images/no_structure.jpg)
Molecular Formula | C120H206N44O35S |
---|---|
Molecular Weight | 2857.3 g/mol |
IUPAC Name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]pentanediamide |
Standard InChI | InChI=1S/C120H206N44O35S/c1-17-60(10)93(115(197)158-77(44-59(8)9)113(195)162-94(65(15)167)116(198)150-68(95(126)177)34-40-200-16)161-91(175)51-137-96(178)61(11)143-97(179)62(12)146-108(190)78(45-66-47-133-55-142-66)157-112(194)79(46-87(125)171)149-89(173)49-139-102(184)80(53-165)159-99(181)64(14)145-105(187)72(29-32-85(123)169)154-110(192)75(42-57(4)5)156-111(193)76(43-58(6)7)155-106(188)70(25-20-37-136-120(131)132)152-107(189)73(30-33-86(124)170)151-98(180)63(13)144-104(186)69(24-19-36-135-119(129)130)147-88(172)48-138-101(183)71(28-31-84(122)168)153-109(191)74(41-56(2)3)148-90(174)50-140-114(196)82-26-21-39-164(82)117(199)83-27-22-38-163(83)92(176)52-141-103(185)81(54-166)160-100(182)67(121)23-18-35-134-118(127)128/h47,55-65,67-83,93-94,165-167H,17-46,48-54,121H2,1-16H3,(H2,122,168)(H2,123,169)(H2,124,170)(H2,125,171)(H2,126,177)(H,133,142)(H,137,178)(H,138,183)(H,139,184)(H,140,196)(H,141,185)(H,143,179)(H,144,186)(H,145,187)(H,146,190)(H,147,172)(H,148,174)(H,149,173)(H,150,198)(H,151,180)(H,152,189)(H,153,191)(H,154,192)(H,155,188)(H,156,193)(H,157,194)(H,158,197)(H,159,181)(H,160,182)(H,161,175)(H,162,195)(H4,127,128,134)(H4,129,130,135)(H4,131,132,136)/t60-,61-,62-,63-,64-,65+,67-,68-,69-,70-,71-,72-,73-,74-,75+,76-,77-,78-,79-,80-,81-,82-,83-,93-,94-/m0/s1 |
Standard InChI Key | SURUUKNICBOUOQ-UBNRXWOCSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N |
SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |
Canonical SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |
Chemical and Pharmacological Profile
Structural Characteristics
[Ala11,D-Leu15]-Orexin B is a modified form of orexin B, a neuropeptide critical for regulating arousal, feeding, and energy homeostasis. Key structural modifications include:
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Position 11: Substitution of leucine (Leu) with alanine (Ala).
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Position 15: Replacement of leucine (Leu) with D-leucine (D-Leu), a non-natural amino acid.
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C-terminal amide: Metabolic stability enhancement via amidation of the C-terminus (Met-NH₂) .
The peptide sequence is:
R-S-G-P-P-G-L-Q-G-R-A-Q-R-L-D-L-Q-A-S-G-N-H-A-A-G-I-L-T-M-NH₂
(Molecular Weight: 2,857.3 Da; Formula: C₁₂₀H₂₀₆N₄₄O₃₅S) .
Property | Value |
---|---|
Molecular Weight | 2,857.3 Da |
C-terminal Modification | Amide (Met-NH₂) |
Purity | ≥95% (HPLC) |
Solubility | 0.3 mg/mL in water |
Storage | -20°C, desiccated |
Receptor Selectivity and Potency
As a selective OX2R agonist, [Ala11,D-Leu15]-Orexin B exhibits:
This selectivity arises from structural interactions at OX2R, particularly involving residues L11 and L15 of orexin B, which are critical for binding affinity . Mutations at these positions reduce OX1R binding while maintaining OX2R activity .
Pharmacological Applications
Anxiety and Depression
[Ala11,D-Leu15]-Orexin B reduces anxiety-like and depressive behaviors in preclinical models:
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Social Novelty Seeking: Enhances social interaction in rodents, suggesting therapeutic potential for social anxiety disorders .
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Anxiolytic Effects: Central administration (e.g., intracerebroventricular) may modulate limbic circuits linked to emotional regulation .
Bone Metabolism
OX2R activation via [Ala11,D-Leu15]-Orexin B regulates bone remodeling through central and peripheral mechanisms:
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Osteoblast/Adipocyte Balance: Inhibits osteoblast differentiation (anti-osteoblastogenic) while promoting adipocyte differentiation (pro-adipogenic) .
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Central Regulation: ICV injection in mice modulates skeletal homeostasis, suggesting hypothalamic control over bone metabolism .
Neurobiological Actions
Structural Insights and Design Rationale
Rational Design for Selectivity
The D-Leu substitution at position 15 enhances OX2R binding by:
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Steric Optimization: D-amino acids reduce steric hindrance, improving receptor interaction .
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Hydrophobicity: Retains critical hydrophobic interactions with OX2R residues (e.g., L11, L15) .
Comparative Analysis with Native Orexin B
Property | Native Orexin B | [Ala11,D-Leu15]-Orexin B |
---|---|---|
OX2R Selectivity | Low | High (400-fold) |
EC50 (OX2R) | ~10 nM | 0.13 nM |
C-terminal Stability | Amidated | Amidated |
Experimental and Clinical Relevance
In Vitro and In Vivo Applications
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Cellular Models: Used to study OX2R signaling in osteoblasts, adipocytes, and neuronal cultures .
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Animal Models:
Limitations and Challenges
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